molecular formula C8H3Cl3FNO B1402150 2-Fluoro-6-(trichloromethoxy)benzonitrile CAS No. 1404194-80-4

2-Fluoro-6-(trichloromethoxy)benzonitrile

Cat. No.: B1402150
CAS No.: 1404194-80-4
M. Wt: 254.5 g/mol
InChI Key: YYEZRWWIJAUPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(trichloromethoxy)benzonitrile is an organic compound characterized by the presence of a fluorine atom, a trichloromethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trichloromethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with trichloromethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trichloromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of benzylamines.

Scientific Research Applications

2-Fluoro-6-(trichloromethoxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of novel drugs.

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Material Science: Employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trichloromethoxy)benzonitrile involves its interaction with specific molecular targets. The fluorine atom and trichloromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitrile group can act as a key functional group in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(chloromethoxy)benzonitrile
  • 2-Fluoro-6-(bromomethoxy)benzonitrile

Uniqueness

2-Fluoro-6-(trichloromethoxy)benzonitrile is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

2-fluoro-6-(trichloromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3FNO/c9-8(10,11)14-7-3-1-2-6(12)5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZRWWIJAUPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-(trichloromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-(trichloromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-(trichloromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-(trichloromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-(trichloromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-(trichloromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.